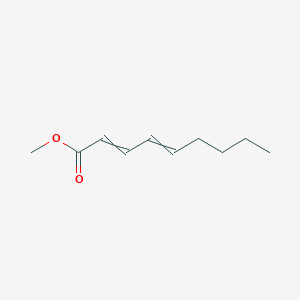

Methyl nona-2,4-dienoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl nona-2,4-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFXXHDJZXFSQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90710863 | |

| Record name | Methyl nona-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90710863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75066-92-1 | |

| Record name | Methyl nona-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90710863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Nona-2,4-dienoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nona-2,4-dienoate (C10H16O2) is an unsaturated ester that exists as various stereoisomers, primarily the (2E,4E) and (2E,4Z) forms.[1] Its conjugated diene system and ester functionality make it a molecule of interest in organic synthesis and potentially in the study of biological systems. This technical guide provides a comprehensive overview of its chemical properties, including physical characteristics, spectral data, and a plausible experimental protocol for its synthesis, tailored for a scientific audience.

Chemical and Physical Properties

While specific experimental data for all isomers of this compound is not extensively documented, a compilation of available data and estimations from homologous compounds provides a solid foundation for its characterization.

| Property | Value | Source/Notes |

| Molecular Formula | C10H16O2 | PubChem CID 12625774[1] |

| Molecular Weight | 168.23 g/mol | Calculated from the molecular formula. |

| Boiling Point | Estimated: ~210-230 °C at 760 mmHg | Estimated based on data for related compounds. For comparison, methyl (E,Z)-2,4-decadienoate has a boiling point of 246-247 °C at 760 mmHg, and methyl (E,E)-hexa-2,4-dienoate boils at 180 °C.[2] The boiling point of the related compound 2,4-nonadienal is 221-222 °C at 760 mmHg.[3] |

| Melting Point | Not available | Data for the specific compound is not readily available. |

| Density | Estimated: ~0.9 g/cm³ | Estimated based on data for related compounds. For comparison, methyl (E,E)-hexa-2,4-dienoate has a density of 0.968 g/cm³ at 25 °C, and 2,4-nonadienal has a specific gravity of 0.850-0.870 at 25 °C.[3] |

| Refractive Index | Estimated: ~1.48 - 1.50 | Estimated based on data for related compounds. For comparison, methyl (E,Z)-2,4-decadienoate has a refractive index of 1.4880-1.4940 at 20 °C, and 2,4-nonadienal has a refractive index of 1.5220-1.5250 at 20 °C.[2][3] |

| Water Solubility | 81.27 mg/L at 25 °C (estimated for (E,E)-isomer) | The Good Scents Company[4] |

| CAS Number | (2E,4Z)-isomer: 5910-88-3 (from PubChem) | PubChem CID 12625774[1] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the conjugated diene system between 5.5 and 7.5 ppm, a singlet for the methyl ester protons around 3.7 ppm, and signals for the aliphatic chain protons at higher field strengths. The coupling constants between the vinyl protons would be indicative of the stereochemistry of the double bonds.

-

¹³C NMR: The carbon NMR spectrum will feature signals for the carbonyl carbon of the ester at the downfield end of the spectrum (around 165-175 ppm), four signals for the sp² hybridized carbons of the diene system (typically in the 115-150 ppm range), a signal for the methoxy carbon around 51 ppm, and signals for the aliphatic carbons at higher field.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the ester group around 1720 cm⁻¹. Strong to medium bands corresponding to the C=C stretching of the conjugated diene system are expected in the 1600-1650 cm⁻¹ region. C-H stretching vibrations for the sp² and sp³ carbons will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. A strong C-O stretching band for the ester is also expected around 1150-1250 cm⁻¹.[5]

-

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 168. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a peak at m/z 137, and cleavage of the aliphatic chain.

Experimental Protocols

While a specific, published protocol for the synthesis of this compound is not available, a standard and highly effective method for its preparation would be the Wittig reaction . This reaction involves the coupling of an aldehyde with a phosphorus ylide to form an alkene.[6][7][8][9]

Proposed Synthesis of Methyl (2E,4E)-nona-2,4-dienoate via Wittig Reaction

Materials:

-

Heptanal

-

Methyl (triphenylphosphoranylidene)acetate (a stabilized Wittig reagent)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere is charged with a solution of methyl (triphenylphosphoranylidene)acetate in the anhydrous solvent.

-

Addition of Aldehyde: Heptanal is dissolved in the same anhydrous solvent and added dropwise to the stirred solution of the Wittig reagent at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The use of a stabilized ylide generally favors the formation of the (E)-isomer.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue contains the desired product and triphenylphosphine oxide as a byproduct.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the this compound from the triphenylphosphine oxide and any unreacted starting materials.

-

Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualizations

Biological Activity

Currently, there is no significant information available in the scientific literature regarding the specific biological activities or involvement of this compound in any signaling pathways. Further research is required to explore its potential pharmacological or biological roles.

Conclusion

This technical guide provides a consolidated overview of the known and estimated chemical properties of this compound. While comprehensive experimental data remains to be fully elucidated, the information presented, including a plausible synthetic route, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. The proposed experimental workflow provides a practical starting point for the synthesis and characterization of this compound, paving the way for future investigations into its potential applications.

References

- 1. methyl (2E,4Z)-nona-2,4-dienoate | C10H16O2 | CID 12625774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl (E,Z)-2,4-decadienoate, 4493-42-9 [thegoodscentscompany.com]

- 3. 2,4-nonadienal, 6750-03-4 [thegoodscentscompany.com]

- 4. methyl (E,E)-2,4-nonadienoate, NF0288 [thegoodscentscompany.com]

- 5. docbrown.info [docbrown.info]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl Nona-2,4-dienoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nona-2,4-dienoate is an unsaturated methyl ester with the molecular formula C₁₀H₁₆O₂. The presence of two double bonds in its structure gives rise to several stereoisomers, each with potentially unique chemical and biological properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its isomers, their identifying CAS numbers, physicochemical properties, and synthetic methodologies.

Isomers and CAS Numbers

The geometric isomerism around the C2-C3 and C4-C5 double bonds results in four possible stereoisomers of this compound: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). Accurate identification and sourcing of these specific isomers are critical for research and development purposes. However, the available information regarding their CAS Registry Numbers is not always consistent across databases.

Based on available data, the following identifiers have been found:

| Isomer | CAS Number | PubChem CID |

| Methyl (2E,4Z)-nona-2,4-dienoate | N/A | 12625774 |

| Methyl (2E,4E)-nona-2,4-dienoate | NF0288¹ | 12625773 |

| Methyl (2Z,4E)-nona-2,4-dienoate | N/A | N/A |

| Methyl (2Z,4Z)-nona-2,4-dienoate | N/A | N/A |

| Methyl (E,Z)-2-methyl-2,4-nonadienoate | 75066-90-9 | N/A |

¹"NF0288" is listed by The Good Scents Company and may be an internal identifier rather than a formal CAS number. Another source explicitly states the CAS number for a related compound, methyl (2E,4E)-2-methyl-2,4-nonadienoate, is not available.[1] It is important to note that information for the (2Z,4E) and (2Z,4Z) isomers is particularly scarce in public databases.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of all this compound isomers are limited. The table below summarizes the available information, supplemented with data from related compounds for comparative purposes. Researchers should verify these properties experimentally for their specific isomer of interest.

| Property | Methyl (2E,4E)-nona-2,4-dienoate (Estimated) | Methyl (2E,4Z)-deca-2,4-dienoate (Related Compound) |

| Molecular Formula | C₁₀H₁₆O₂ | C₁₁H₁₈O₂ |

| Molecular Weight | 168.23 g/mol | 182.26 g/mol |

| Boiling Point | Data not available | 105.0 °C @ 2.00 mm Hg |

| Density | Data not available | 0.91700 to 0.92300 g/cm³ @ 25.00 °C |

| Refractive Index | Data not available | 1.48800 to 1.49400 @ 20.00 °C |

| Water Solubility | 81.27 mg/L @ 25 °C (Estimated)[2] | Data not available |

| logP (o/w) | Data not available | 3.986 (Estimated) |

Experimental Protocols: Synthesis

A potential synthetic workflow is outlined below. This should be considered a general guideline, and optimization would be necessary.

Caption: A potential synthetic workflow for this compound isomers.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research in the public domain detailing the biological activities or the involvement of this compound or its isomers in specific signaling pathways relevant to drug development. While related long-chain unsaturated esters have been investigated in various contexts, including as flavor agents and in pheromonal communication, direct evidence linking this compound to therapeutic applications is not available at this time.

Given the absence of defined biological pathways, a representative diagram illustrating a generic drug discovery and development process is provided for contextual understanding.

References

An In-depth Technical Guide to Methyl nona-2,4-dienoate

Introduction

Methyl nona-2,4-dienoate is an unsaturated ester with the molecular formula C₁₀H₁₆O₂. As a conjugated diene ester, it possesses a chemical structure that suggests potential for use in organic synthesis, polymer chemistry, and as a fragrance component, similar to other volatile esters. Its reactivity is primarily centered around the conjugated diene system and the ester functionality.

Chemical Structure and Stereoisomerism

The structure of this compound is characterized by a nine-carbon chain with two double bonds at the 2 and 4 positions and a methyl ester group at the 1-position. The presence of two double bonds gives rise to four possible stereoisomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The geometry of these double bonds significantly influences the physical and chemical properties of each isomer.

PubChem Identifier for (2E,4Z)-methyl nona-2,4-dienoate: CID 12625774[1]

Physicochemical Properties

Quantitative physicochemical data for this compound is scarce. The following table presents estimated properties and data from a close analog, methyl (2E,4Z)-deca-2,4-dienoate, for reference.

| Property | Estimated/Analog Value | Source/Analog |

| Molecular Formula | C₁₀H₁₆O₂ | - |

| Molecular Weight | 168.23 g/mol | - |

| Specific Gravity | 0.917 - 0.923 @ 25°C | Methyl (2E,4Z)-deca-2,4-dienoate[2] |

| Refractive Index | 1.488 - 1.494 @ 20°C | Methyl (2E,4Z)-deca-2,4-dienoate[2] |

| Flash Point | ~110°C | Methyl (2E,4Z)-deca-2,4-dienoate[2] |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water; soluble in organic solvents | General property of similar esters |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | m | 1H | H-3 |

| ~6.0-6.3 | m | 1H | H-4 |

| ~5.7-5.9 | d | 1H | H-2 |

| ~3.7 | s | 3H | -OCH₃ |

| ~2.1-2.3 | m | 2H | H-6 |

| ~1.3-1.5 | m | 2H | H-7 |

| ~1.2-1.4 | m | 2H | H-8 |

| ~0.9 | t | 3H | H-9 |

Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C-1 (C=O) |

| ~145 | C-4 |

| ~140 | C-3 |

| ~125 | C-5 |

| ~120 | C-2 |

| ~51 | -OCH₃ |

| ~32 | C-6 |

| ~30 | C-7 |

| ~22 | C-8 |

| ~14 | C-9 |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2850 | C-H stretch (alkane) |

| ~1720 | C=O stretch (ester) |

| ~1640, 1610 | C=C stretch (conjugated diene) |

| ~1250-1160 | C-O stretch (ester) |

Experimental Protocols: General Synthesis

General Protocol for the Synthesis of this compound via Horner-Wadsworth-Emmons Reaction:

-

Preparation of the Phosphonate Ylide:

-

To a solution of an appropriate phosphonate (e.g., trimethyl phosphonoacetate) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (e.g., 0°C or -78°C), a strong base (e.g., sodium hydride, n-butyllithium) is added dropwise.

-

The reaction mixture is stirred for a period to allow for the formation of the phosphonate ylide.

-

-

Reaction with the Aldehyde:

-

A solution of the corresponding α,β-unsaturated aldehyde (in this case, hept-2-enal) in the same anhydrous solvent is added dropwise to the ylide solution at the same reduced temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by thin-layer chromatography, TLC).

-

-

Work-up and Purification:

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or water.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

-

Biological Activity

There is no readily available scientific literature describing the biological activities or the involvement of this compound in any signaling pathways.

Visualizations

Caption: Generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of Methyl Nona-2,4-dienoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl nona-2,4-dienoate is a conjugated dienoate ester with potential applications in organic synthesis and as a building block for complex molecules. This technical guide provides a detailed overview of two primary synthetic pathways for its preparation: a Palladium-catalyzed cross-coupling reaction and a Horner-Wadsworth-Emmons olefination. This document includes detailed experimental protocols, comparative data tables, and visualizations of the reaction pathways to facilitate understanding and replication by researchers in the field.

Introduction

The synthesis of conjugated dienes, such as this compound, is of significant interest in organic chemistry due to their utility as versatile intermediates. These motifs are found in a variety of natural products and are valuable precursors for Diels-Alder reactions, polymerizations, and other carbon-carbon bond-forming transformations. This guide focuses on two robust and distinct methodologies for the synthesis of this compound, providing the necessary technical details for their implementation in a laboratory setting.

Synthesis Pathways

Pathway 1: Palladium-Catalyzed Cross-Coupling

A direct and efficient method for the synthesis of this compound involves a palladium(II)-catalyzed cross-coupling reaction. This approach couples a simple alkene with an acrylate, forming the conjugated diene system in a single step.[1]

-

Materials:

-

1-Heptene

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

N-Acetyl-L-isoleucine (Ac-Ile-OH)

-

Silver carbonate (Ag₂CO₃)

-

Sodium acetate (NaOAc)

-

N,N-Dimethylacetamide (DMA)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a 5 mL round-bottomed flask equipped with a magnetic stirring bar, add 1-heptene (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (10 mol%, 0.05 mmol), Ac-Ile-OH (50 mol%, 0.25 mmol), Ag₂CO₃ (0.75 mmol, 1.5 equiv), NaOAc (1.0 mmol, 2.0 equiv), and methyl acrylate (0.5 mmol, 1.0 equiv) in 1.0 mL of DMA.[1]

-

Stir the flask at 60 °C for 48 hours.[1]

-

Cool the reaction mixture to room temperature.

-

Add water and ethyl acetate to the reaction mixture.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

-

Filter the mixture and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield this compound.

-

Pathway 2: Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction provides a highly stereoselective method for the synthesis of alkenes, particularly favoring the formation of (E)-isomers.[2][3] This pathway involves the reaction of a stabilized phosphonate carbanion with an aldehyde. For the synthesis of this compound, a retrosynthetic analysis suggests the reaction between methyl 2-(diethoxyphosphoryl)acetate and (E)-hept-2-enal.

-

Materials:

-

Methyl 2-(diethoxyphosphoryl)acetate

-

(E)-Hept-2-enal

-

Sodium hydride (NaH) or Sodium methoxide (NaOMe)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried round-bottomed flask under an inert atmosphere, suspend sodium hydride (1.1 equiv) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of methyl 2-(diethoxyphosphoryl)acetate (1.0 equiv) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the resulting solution back to 0 °C and add a solution of (E)-hept-2-enal (1.0 equiv) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Data Presentation

The following table summarizes the key quantitative data for the described synthesis pathways.

| Parameter | Palladium-Catalyzed Cross-Coupling | Horner-Wadsworth-Emmons Olefination |

| Starting Materials | 1-Heptene, Methyl acrylate | Methyl 2-(diethoxyphosphoryl)acetate, (E)-Hept-2-enal |

| Key Reagents | Pd(OAc)₂, Ac-Ile-OH, Ag₂CO₃, NaOAc | NaH or NaOMe |

| Solvent | DMA | THF |

| Temperature | 60 °C | 0 °C to room temperature |

| Reaction Time | 48 hours | Varies (typically a few hours) |

| Yield | 69%[1] | Typically high |

| Stereoselectivity | E/Z = 80:20[1] | Predominantly (E,E)-isomer[2] |

| Byproducts | Silver salts, Acetate salts | Diethyl phosphate salt |

| Purification | Column Chromatography | Column Chromatography |

Conclusion

Both the Palladium-catalyzed cross-coupling and the Horner-Wadsworth-Emmons olefination represent viable and effective methods for the synthesis of this compound. The choice of pathway may depend on factors such as the availability of starting materials, desired stereoselectivity, and tolerance of functional groups in more complex substrates. The palladium-catalyzed route offers a direct coupling of simple precursors, while the HWE reaction provides excellent control over the stereochemistry of the newly formed double bond. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific synthetic goals.

References

The Enigmatic Presence of Methyl Nona-2,4-dienoate in the Natural World: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nona-2,4-dienoate, a volatile organic compound with a characteristic fruity and fatty aroma, has been identified in a diverse range of natural sources, from fruits and fungi to insect pheromones. Its presence across different biological kingdoms suggests varied biosynthetic origins and ecological roles. This technical guide provides an in-depth exploration of the natural occurrence of this compound, presenting available quantitative data, detailing experimental protocols for its isolation and identification, and postulating its biosynthetic pathways.

Natural Occurrence and Quantitative Data

This compound has been reported as a volatile constituent in several organisms. While its presence is noted in sources such as quince, huckleberry, and the fungus Tricholoma focale, precise quantitative data in peer-reviewed literature is often limited, with many studies focusing on qualitative identification. However, it has been identified as a significant component of the male-produced aggregation pheromone of the ambrosia beetle, Platypus quivorus. The table below summarizes the available information on its natural occurrence.

| Source Organism | Kingdom | Part of Organism / Secretion | Concentration / Relative Abundance | Analytical Method(s) |

| Platypus quivorus | Animalia (Insecta) | Aggregation Pheromone | Major Component | GC-MS |

| Quince (Cydonia oblonga) | Plantae | Fruit Volatiles | Identified as a volatile component | GC-MS |

| Huckleberry (Vaccinium spp.) | Plantae | Fruit Volatiles | Identified as a volatile component | GC-MS |

| Tricholoma focale | Fungi | Fruiting Body Volatiles | Identified as a volatile component | GC-MS |

Note: Quantitative data for quince, huckleberry, and Tricholoma focale is not consistently reported in available literature. The term "Identified as a volatile component" indicates a qualitative finding.

Postulated Biosynthetic Pathways

The biosynthesis of this compound is not definitively established in the literature. However, based on its structure, two primary pathways can be postulated: the polyketide pathway, common in fungi, and the fatty acid biosynthesis pathway, prevalent in insects.

1. Fungal Polyketide Biosynthesis: In fungi, polyketide synthases (PKSs) catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to produce a polyketide chain. For this compound, a C9 compound, a PKS could assemble a four-carbon starter unit with two subsequent additions of two-carbon units from malonyl-CoA. A series of reductions and dehydrations would then generate the conjugated double bonds. The final step would involve the methylation of the carboxylic acid group, a reaction often catalyzed by a methyltransferase.

2. Insect Fatty Acid Biosynthesis and Modification: In insects, pheromone biosynthesis often originates from fatty acid metabolism.[1] A C16 or C18 saturated fatty acyl-CoA can undergo chain shortening through limited rounds of β-oxidation.[2] Desaturases can then introduce double bonds into the acyl-CoA chain. For this compound, a specific series of desaturation and chain-shortening steps would be required to yield a C9 dienoic acyl-CoA. This precursor would then be methylated to form the final ester.

A diagram illustrating a generalized fatty acid-derived insect pheromone biosynthesis pathway is provided below.

Caption: Generalized pathway for insect pheromone biosynthesis.

Experimental Protocols for Isolation and Identification

The following section details a representative experimental workflow for the extraction, isolation, and identification of this compound from a natural source, such as an insect pheromone gland extract or a fruit sample.

1. Sample Preparation and Extraction:

-

For Insect Pheromones: Pheromone glands are excised from male insects and extracted in a minimal volume of a non-polar solvent such as hexane or dichloromethane for a period ranging from a few minutes to several hours.

-

For Plant Volatiles (Headspace Analysis): A known weight of the fruit or fungal sample is placed in a sealed vial. A Solid-Phase Microextraction (SPME) fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) is exposed to the headspace above the sample for a defined period (e.g., 30-60 minutes) at a controlled temperature to adsorb the volatile compounds.

-

For Plant Volatiles (Solvent Extraction): A homogenized sample of the fruit or fungus is extracted with a low-boiling point solvent like diethyl ether or a mixture of pentane and dichloromethane. The extract is then carefully concentrated under a gentle stream of nitrogen.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is the primary instrument for analysis.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for the separation of volatile compounds.

-

Injection: For SPME, the fiber is thermally desorbed in the hot GC inlet. For liquid extracts, a small volume (e.g., 1 µL) is injected, often in splitless mode for trace analysis.

-

Oven Temperature Program: A typical temperature program would start at a low temperature (e.g., 40°C) for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a rate of 5-10°C/min.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a mass range of m/z 35-400.

3. Compound Identification:

-

Mass Spectral Library Matching: The obtained mass spectrum of the peak of interest is compared with spectra in commercial mass spectral libraries (e.g., NIST, Wiley).

-

Retention Index (RI): The retention time of the peak is used to calculate its Kovats Retention Index by analyzing a homologous series of n-alkanes under the same chromatographic conditions. This RI is then compared with literature values for authentic standards.

-

Co-injection with Authentic Standard: The definitive identification is achieved by co-injecting the sample extract with a pure, synthetic standard of this compound. An enhancement of the peak of interest confirms the identity of the compound.

A diagram illustrating this experimental workflow is presented below.

Caption: Experimental workflow for the identification of volatile compounds.

Conclusion

This compound is a naturally occurring ester found in various organisms, playing roles from contributing to fruit aroma to acting as an insect pheromone. While its presence is documented, detailed quantitative studies across all its sources are not yet comprehensive. The biosynthesis is likely derived from either the polyketide or fatty acid pathways, depending on the organism. The experimental protocols for its isolation and identification are well-established, relying primarily on GC-MS techniques. Further research is needed to fully elucidate the quantitative distribution and biosynthetic pathways of this intriguing molecule in the natural world, which could open avenues for its application in flavor and fragrance industries, as well as in pest management strategies.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of Methyl Nona-2,4-dienoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the isomers and stereochemistry of methyl nona-2,4-dienoate, a conjugated fatty acid ester. Due to the presence of two carbon-carbon double bonds, this compound can exist as four distinct stereoisomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). Understanding the unique properties and synthesis of each isomer is critical for applications in chemical synthesis, flavor chemistry, and drug development, where stereochemistry can significantly impact biological activity and sensory properties.

Isomeric Landscape of this compound

The structural variations of this compound arise from the geometric isomerism at the C2-C3 and C4-C5 double bonds. The "E" (entgegen) configuration denotes substituents on opposite sides of the double bond, while "Z" (zusammen) indicates substituents on the same side.

Physicochemical Properties

Quantitative data for all stereoisomers of this compound is not extensively documented. The following table summarizes the available information. Researchers are encouraged to determine the properties of the remaining isomers experimentally.

| Property | (2E,4E)-methyl nona-2,4-dienoate | (2E,4Z)-methyl nona-2,4-dienoate | (2Z,4E)-methyl nona-2,4-dienoate | (2Z,4Z)-methyl nona-2,4-dienoate |

| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₆O₂[1] | C₁₀H₁₆O₂ | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol | 168.23 g/mol | 168.23 g/mol | 168.23 g/mol |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| Density | Data not available | Data not available | Data not available | Data not available |

| Refractive Index | Data not available | Data not available | Data not available | Data not available |

| CAS Number | Not available | 12625774[1] | Not available | Not available |

Note: The lack of readily available data for the (2Z,4E) and (2Z,4Z) isomers highlights a gap in the chemical literature.

Experimental Protocols

Synthesis of this compound Isomers via Wittig Reaction

The Wittig reaction is a powerful and versatile method for the stereoselective synthesis of alkenes, making it well-suited for the preparation of the various this compound isomers. The general strategy involves the reaction of a phosphorus ylide with an appropriate aldehyde. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide (stabilized or unstabilized) and the reaction conditions.

General Protocol:

-

Preparation of the Phosphonium Salt:

-

React triphenylphosphine with an appropriate haloester (e.g., methyl 2-bromopropionate or methyl 4-bromocrotonate) in a suitable solvent like toluene or acetonitrile.

-

Heat the mixture under reflux for several hours to form the corresponding phosphonium salt.

-

The salt can be isolated by filtration and washed with a non-polar solvent like diethyl ether.

-

-

Generation of the Ylide:

-

Suspend the phosphonium salt in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to a low temperature (typically -78 °C to 0 °C).

-

Add a strong base, such as n-butyllithium, sodium hydride, or sodium bis(trimethylsilyl)amide, dropwise to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.

-

-

Reaction with the Aldehyde:

-

To the ylide solution, slowly add a solution of the appropriate aldehyde (e.g., pentanal or crotonaldehyde) in the same solvent.

-

Allow the reaction to stir at low temperature for a period of time, then warm to room temperature and stir for several more hours or overnight.

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired this compound isomer.

-

To obtain different isomers, the choice of starting materials is key. For example, to synthesize the (2E,4E) isomer, one could react a stabilized ylide derived from methyl (triphenylphosphoranylidene)acetate with (E)-hept-2-enal. The synthesis of Z-isomers often requires the use of unstabilized ylides or modified Wittig-type reactions like the Horner-Wadsworth-Emmons reaction with specific conditions.[2]

Experimental Workflow for Isomer Separation and Characterization

References

Spectroscopic Profile of Methyl nona-2,4-dienoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nona-2,4-dienoate is an unsaturated fatty acid ester with potential applications in various fields, including flavor and fragrance chemistry, as well as a building block in organic synthesis. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their laboratory work.

Spectral Data Summary

Due to the limited availability of public domain experimental spectra for this compound, the following tables summarize the predicted spectral data and data from closely related structural analogs. These values provide a strong foundation for the interpretation of experimentally acquired spectra.

Table 1: Predicted ¹H NMR Spectral Data for Methyl (2E,4E)-nona-2,4-dienoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.26 | dd | 1H | H-3 |

| ~6.17 | m | 1H | H-4 |

| ~5.79 | d | 1H | H-2 |

| ~5.59 | m | 1H | H-5 |

| 3.73 | s | 3H | -OCH₃ |

| ~2.15 | q | 2H | H-6 |

| ~1.45 | sextet | 2H | H-7 |

| ~1.30 | sextet | 2H | H-8 |

| 0.90 | t | 3H | H-9 |

Predicted data is based on structure-correlation and data from similar unsaturated esters.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl (2E,4E)-nona-2,4-dienoate

| Chemical Shift (δ) ppm | Assignment |

| ~167.5 | C-1 (C=O) |

| ~145.0 | C-3 |

| ~144.5 | C-4 |

| ~129.0 | C-5 |

| ~120.5 | C-2 |

| 51.5 | -OCH₃ |

| ~33.0 | C-6 |

| ~31.0 | C-7 |

| ~22.5 | C-8 |

| ~14.0 | C-9 |

Predicted data is based on structure-correlation and data from similar unsaturated esters.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3030-3010 | Medium | =C-H Stretch (alkene) |

| 2955, 2870 | Medium-Strong | C-H Stretch (alkane) |

| ~1725 | Strong | C=O Stretch (ester) |

| ~1640, 1610 | Medium | C=C Stretch (conjugated diene) |

| ~1250-1000 | Strong | C-O Stretch (ester) |

| ~990 | Strong | =C-H Bend (trans alkene) |

Data is based on characteristic infrared absorption frequencies for functional groups present in the molecule.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular Ion) |

| 137 | [M - OCH₃]⁺ |

| 113 | McLafferty rearrangement |

| 59 | [COOCH₃]⁺ |

Fragmentation patterns are predicted based on the structure and common fragmentation pathways of unsaturated esters.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required for quantitative analysis or as a chemical shift reference, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.[2]

2. ¹H NMR Spectroscopy Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiment: A standard one-dimensional proton experiment is performed.

-

Parameters:

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate.

-

Acquisition Time (aq): Typically 2-4 seconds.

-

Spectral Width (sw): A spectral width of 12-16 ppm is usually sufficient to cover the entire proton chemical shift range for organic molecules.[3]

-

Pulse Angle: A 30° or 45° pulse is often used to reduce the experiment time without significantly compromising signal intensity.

-

3. ¹³C NMR Spectroscopy Acquisition:

-

Instrument: The same spectrometer as for ¹H NMR is used.

-

Experiment: A standard one-dimensional carbon experiment with proton decoupling is performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]

-

Parameters:

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.[4]

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although shorter delays can be used for qualitative analysis.[5]

-

Spectral Width (sw): A spectral width of 200-250 ppm is standard for ¹³C NMR.[4]

-

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR-FTIR is a common and simple method for liquid samples.

-

Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Ensure the crystal surface is fully covered by the sample.

2. IR Spectrum Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: Typically from 4000 cm⁻¹ to 400 cm⁻¹.[6]

-

Number of Scans: 16 to 32 scans are usually co-added to improve the signal-to-noise ratio.

-

Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.

-

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂, H₂O).[6]

-

Place the sample on the ATR crystal and acquire the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

-

Mass Spectrometry (MS)

1. Sample Introduction (Gas Chromatography - GC):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[7][8]

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Parameters:

-

Injection Volume: 1 µL is typically injected.

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating this type of compound.

-

Oven Temperature Program: A temperature gradient is used to elute the compound from the column. For example, start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

2. Mass Spectrum Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method for creating a reproducible fragmentation pattern for library matching.[9]

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: A mass-to-charge (m/z) range of 40-400 amu is typically sufficient to observe the molecular ion and key fragments.

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions. The fragmentation pattern can be compared to mass spectral libraries for confirmation.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

- 1. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. web.ncbr.muni.cz [web.ncbr.muni.cz]

- 4. bhu.ac.in [bhu.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mse.washington.edu [mse.washington.edu]

- 7. uoguelph.ca [uoguelph.ca]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. memphis.edu [memphis.edu]

Methyl Nona-2,4-dienoate: A Review of Synthetic Approaches and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Methyl nona-2,4-dienoate is an unsaturated fatty acid ester with a conjugated diene system. Its chemical structure suggests potential for diverse reactivity and biological activity, yet specific literature on this compound remains scarce. This technical guide consolidates available information on analogous compounds to provide a predictive overview of its chemical synthesis, potential biological relevance, and key areas for future research.

Chemical Synthesis

A plausible synthetic approach would involve the reaction of a C5 aldehyde, such as pentanal, with a C4 phosphorus ylide or phosphonate ester containing a methyl ester group. The stereochemistry of the resulting double bonds (E,E), (E,Z), (Z,E), or (Z,Z) would be dependent on the specific reaction conditions and the nature of the olefination reagent used.

Table 1: Plausible Synthetic Reactions for this compound

| Reaction Name | Reactant 1 | Reactant 2 | Key Reagents & Conditions | Expected Product Stereochemistry |

| Wittig Reaction | Pentanal | (Carbomethoxymethyl)triphenylphosphonium halide | Strong base (e.g., n-BuLi, NaH, NaOMe) | Typically Z-alkene with non-stabilized ylides; E-alkene with stabilized ylides. |

| Horner-Wadsworth-Emmons Reaction | Pentanal | Methyl (diethoxyphosphoryl)acetate | Base (e.g., NaH, DBU) | Predominantly E-alkene. |

A general workflow for the synthesis and purification of this compound, based on these established methods, is proposed below.

Caption: Proposed general workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Specific spectroscopic data for this compound is not currently published. However, based on its structure and data from analogous compounds, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Signals |

| ¹H NMR | Signals in the vinylic region (δ 5.5-7.5 ppm) corresponding to the four protons of the conjugated diene system. A singlet for the methyl ester protons (δ ~3.7 ppm). Signals for the aliphatic chain protons. |

| ¹³C NMR | Signals for the carbonyl carbon of the ester (δ ~167 ppm). Four signals in the sp² region for the carbons of the diene system (δ ~115-150 ppm). A signal for the methoxy carbon (δ ~51 ppm). Signals for the aliphatic carbons. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₁₀H₁₆O₂ (168.23 g/mol ). Fragmentation patterns would likely show loss of the methoxy group (-OCH₃) and cleavage along the alkyl chain. |

| IR | A strong C=O stretching frequency for the ester (~1720 cm⁻¹). C=C stretching frequencies for the conjugated diene (~1600-1650 cm⁻¹). C-O stretching frequency (~1150-1250 cm⁻¹). |

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the broader class of unsaturated fatty acid esters has been implicated in various biological processes, suggesting potential areas of investigation for this compound.

Insect Pheromones

Unsaturated esters are common components of insect pheromones, acting as chemical signals for communication in processes like mating and aggregation. The specific geometry and chain length of these molecules are crucial for their biological activity. Given its structure, this compound could potentially function as a pheromone or a component of a pheromone blend in certain insect species. Further research involving electroantennography and behavioral assays would be necessary to explore this possibility.

Cytotoxicity and Anticancer Potential

Certain unsaturated fatty acids and their esters have demonstrated cytotoxic effects against various cancer cell lines. The conjugated diene system in this compound could be a key structural feature for such activity, potentially through mechanisms involving the generation of reactive oxygen species or interference with cellular signaling pathways. In vitro cytotoxicity screening against a panel of cancer cell lines would be a logical first step to investigate this potential.

As there is no direct research on the signaling pathways affected by this compound, a hypothetical workflow for investigating its potential cytotoxic effects is presented below.

Caption: A proposed experimental workflow to investigate the potential cytotoxic effects of this compound.

Conclusion and Future Directions

This compound represents a molecule of interest for which specific scientific data is largely absent. Based on its chemical structure and the known properties of related compounds, it is likely synthesizable through standard olefination reactions and may possess biological activities related to insect communication or cytotoxicity. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol for this compound, including complete spectroscopic characterization (NMR, MS, IR).

-

Biological Screening: Investigation of its potential as an insect pheromone through relevant bioassays.

-

Pharmacological Evaluation: Systematic in vitro screening to determine its cytotoxic effects on various cell lines and to elucidate any underlying mechanisms of action and signaling pathways involved.

The generation of this fundamental data will be crucial to unlocking the potential applications of this compound in the fields of chemical ecology, drug discovery, and materials science.

An In-depth Technical Guide on the Solubility of Methyl Nona-2,4-dienoate

This technical guide provides a comprehensive overview of the available solubility data for methyl nona-2,4-dienoate, targeting researchers, scientists, and professionals in drug development. This document compiles quantitative data, details relevant experimental methodologies, and presents visual workflows to facilitate a deeper understanding of this compound's properties.

Core Data Presentation: Solubility of this compound

The solubility of a compound is a critical physicochemical property, influencing its bioavailability, formulation, and potential applications. Below is a summary of the known solubility data for this compound.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 81.27 mg/L | Estimated[1] |

| Alcohol | Not Specified | Soluble | Qualitative (inferred)[2] |

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the determination of solubility and the synthesis of this compound. These are based on established chemical methodologies, as specific protocols for this compound were not found.

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus and Reagents:

-

Conical flasks with stoppers

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

This compound

-

Distilled or deionized water

Procedure:

-

Add an excess amount of this compound to a conical flask containing a known volume of water.

-

Seal the flask and place it in a constant temperature shaker bath set to 25 °C.

-

Agitate the flask at a constant rate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

After equilibration, allow the solution to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Centrifuge the sample to remove any remaining solid particles.

-

Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC or GC.

-

The determined concentration represents the aqueous solubility of the compound at 25 °C.

Synthesis of this compound: Fischer Esterification

A common method for synthesizing esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Principle: Nona-2,4-dienoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid, to produce this compound and water.

Apparatus and Reagents:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Nona-2,4-dienoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Combine nona-2,4-dienoic acid and an excess of methanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for several hours.

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation or column chromatography.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and solubility determination of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Navigating the Uncharted Territory of Methyl Nona-2,4-Dienoate: A Technical Guide to Safety and Handling

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. Methyl nona-2,4-dienoate is a compound with limited publicly available safety and toxicological data. Therefore, this guide is based on the principles of chemical safety for structurally related compounds, specifically α,β-unsaturated esters, and aldehydes. All handling and experimental procedures should be conducted with the utmost caution, and a comprehensive risk assessment should be performed before commencing any work.

Introduction

This compound is a member of the α,β-unsaturated ester family, a class of compounds known for their potential biological activity and, in some cases, reactivity. The conjugated double bond system renders the β-carbon susceptible to nucleophilic attack, a mechanism that can lead to interactions with biological macromolecules.[1] This reactivity warrants a cautious approach to its handling and a thorough evaluation of its safety profile. This guide provides a framework for the safe handling of this compound and outlines standard experimental protocols for its toxicological assessment.

Physicochemical and Toxicological Data

Due to the limited specific data for this compound, the following tables summarize available information for the compound itself and toxicological data for related α,β-unsaturated carbonyl compounds to provide context for potential hazards.

Table 1: Physicochemical Properties of Methyl (2E,4E)-nona-2,4-dienoate

| Property | Value | Source |

| Molecular Formula | C10H16O2 | - |

| Molecular Weight | 168.23 g/mol | - |

| Assay | 95.00 to 100.00% | The Good Scents Company |

| Solubility in Water | 81.27 mg/L @ 25 °C (estimated) | The Good Scents Company |

Table 2: Summary of Toxicological Data for Related α,β-Unsaturated Carbonyl Compounds (Read-Across Data)

| Compound Class | Endpoint | Observation | Reference |

| α,β-Unsaturated Aldehydes & Ketones | Acute Aquatic Toxicity | Enhanced toxicity compared to saturated analogues. | [2] |

| α,β-Unsaturated Carbonyls | Mutagenicity (Ames Test) | Some compounds show mutagenic potential. | [3] |

| α,β-Unsaturated Aldehydes | Skin Sensitization | Potential for skin sensitization. | - |

| α,β-Unsaturated Carbonyls | General Toxicity | Can interact with proteins and DNA. | [3][4][5] |

Safety and Handling

Given the reactive nature of the α,β-unsaturated carbonyl moiety, stringent safety protocols are essential when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a splash hazard, a face shield should be worn in addition to goggles.[6]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[7] Gloves should be inspected before each use and replaced immediately if contaminated or damaged.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fastened.

-

Clothing: Long pants and closed-toe shoes are required.[8]

-

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating aerosols or vapors, a respirator may be necessary.[9]

Engineering Controls

-

Ventilation: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Eyewash and Safety Shower: An accessible and tested emergency eyewash station and safety shower are critical.[10]

Storage

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from strong oxidizing agents, acids, and bases.

Spill and Waste Disposal

-

Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10][13] Seek medical attention if irritation develops or persists.

-

Inhalation: Move the individual to fresh air.[11] If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key experiments to assess the toxicological profile of a novel compound like this compound. These are based on established OECD guidelines and standard laboratory practices.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 439)

This test assesses the potential of a substance to cause skin irritation.[14][15][16]

Methodology:

-

Tissue Culture: Reconstructed human epidermis (RhE) tissues are cultured to form a multi-layered, differentiated model of the human epidermis.

-

Test Substance Application: A defined amount of this compound is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Incubation: The tissues are incubated for a specified period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a quantitative method, typically the MTT assay. The enzymatic conversion of MTT to formazan by viable cells is measured spectrophotometrically.

-

Data Analysis: The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control. A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[15]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD TG 471)

This assay is used to evaluate the mutagenic potential of a chemical.[17][18]

Methodology:

-

Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine or tryptophan operon are used.[18]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.[19]

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, along with positive and negative controls.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[17]

In Vitro Micronucleus Assay (Based on OECD TG 487)

This test detects chromosomal damage or interference with the cell division machinery.[20][21][22]

Methodology:

-

Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO cells) are cultured.[23]

-

Exposure: Cells are exposed to a range of concentrations of this compound, with and without metabolic activation (S9 mix).

-

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[21]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).

-

Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored under a microscope.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.[23]

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for the safety assessment of this compound.

References

- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 2. Schultz, T.W.; Yarbrough, J.W. Trends in structure-toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR QSAR Environ. Res. 2004, 15, 2, 139–146. [qsardb.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hazmatschool.com [hazmatschool.com]

- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 10. safeopedia.com [safeopedia.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 16. nucro-technics.com [nucro-technics.com]

- 17. Ames test - Wikipedia [en.wikipedia.org]

- 18. microbiologyinfo.com [microbiologyinfo.com]

- 19. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 22. frontiersin.org [frontiersin.org]

- 23. criver.com [criver.com]

A Technical Guide to the Hypothesized Biodegradation Pathways of Methyl Nona-2,4-dienoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl nona-2,4-dienoate is an unsaturated ester with potential applications in various industries. Understanding its environmental fate and biodegradability is crucial for assessing its ecological impact and for the development of bioremediation strategies. This technical guide provides an in-depth overview of the hypothesized biodegradation pathways of this compound, drawing parallels from the microbial degradation of analogous compounds. The proposed pathway involves an initial hydrolysis followed by the entry of the resulting fatty acid into the β-oxidation cycle, which necessitates the action of specific auxiliary enzymes to handle the conjugated double bonds.

Hypothesized Biodegradation Pathway

The proposed biodegradation of this compound is a two-stage process:

-

Stage 1: Ester Hydrolysis: The initial step is the hydrolysis of the methyl ester bond, catalyzed by a carboxylesterase (or lipase), to yield methanol and nona-2,4-dienoic acid.

-

Stage 2: β-Oxidation of Nona-2,4-dienoic Acid: The resulting unsaturated fatty acid is then activated to its coenzyme A (CoA) thioester, nona-2,4-dienoyl-CoA. This intermediate subsequently enters the β-oxidation pathway for complete degradation. Due to the presence of conjugated double bonds, this process requires auxiliary enzymes, most notably 2,4-dienoyl-CoA reductase.

Key Enzymes and Reactions

The key enzymes hypothesized to be involved in the biodegradation of this compound are:

-

Carboxylesterase/Lipase: Catalyzes the hydrolysis of the methyl ester to methanol and nona-2,4-dienoic acid.

-

Acyl-CoA Synthetase: Activates nona-2,4-dienoic acid to nona-2,4-dienoyl-CoA.

-

Acyl-CoA Dehydrogenase: This enzyme is part of the standard β-oxidation cycle.

-

2,4-Dienoyl-CoA Reductase: An essential auxiliary enzyme that reduces the 2,4-dienoyl-CoA intermediate to a trans-3-enoyl-CoA, which can then be further processed by other enzymes of the β-oxidation pathway.[1][2][3]

-

Enoyl-CoA Isomerase: Another auxiliary enzyme that may be required to convert the intermediate into a substrate suitable for the core β-oxidation enzymes.

-

Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and Thiolase: The core enzymes of the β-oxidation spiral that complete the degradation to acetyl-CoA.

The degradation of unsaturated fatty acids with conjugated double bonds is a known metabolic process.[4][5] The β-oxidation of polyunsaturated fatty acids with conjugated double bonds has been studied, and it is established that 2,4-dienoyl-CoA reductase is a key player in this process.[1][4][5]

Visualization of the Hypothesized Pathway

Experimental Protocols

To investigate the biodegradation of this compound, a series of experiments can be designed to identify the metabolic pathway and characterize the enzymes involved.

Enrichment and Isolation of Degrading Microorganisms

-

Enrichment Culture: Soil or water samples from environments potentially contaminated with similar compounds are used as inocula. A basal salts medium is prepared with this compound as the sole carbon source.

-

Isolation and Identification: After successive transfers to fresh medium, the enriched culture is plated on solid media with this compound. Individual colonies are isolated, purified, and identified using 16S rRNA gene sequencing.

Degradation Studies

-

Growth and Substrate Disappearance: Isolated microbial strains are grown in liquid cultures with this compound. Cell growth is monitored by measuring optical density (OD600). The disappearance of the substrate is quantified over time using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Identification of Metabolites: Culture supernatants are extracted at different time points and analyzed by GC-MS or LC-MS to identify metabolic intermediates, such as nona-2,4-dienoic acid.

Enzyme Assays

-

Preparation of Cell-Free Extracts: Microbial cells grown in the presence of this compound are harvested, washed, and lysed to prepare cell-free extracts.

-

Esterase Activity: Esterase activity can be measured by monitoring the release of methanol or the formation of nona-2,4-dienoic acid. This can be quantified by HPLC or specific colorimetric assays.

-

2,4-Dienoyl-CoA Reductase Activity: This can be assayed spectrophotometrically by monitoring the decrease in absorbance of the 2,4-dienoyl-CoA substrate or the oxidation of NADPH at 340 nm.

Visualization of Experimental Workflow

Data Presentation

Quantitative data from biodegradation studies should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Microbial Growth and Substrate Degradation

| Microbial Strain | Initial Substrate Conc. (mM) | Time (h) | OD600 | Substrate Remaining (%) | Degradation Rate (mM/h) |

| Strain A | 1 | 0 | 0.05 | 100 | - |

| 24 | 0.4 | 60 | 0.017 | ||

| 48 | 0.8 | 10 | 0.019 | ||

| Strain B | 1 | 0 | 0.05 | 100 | - |

| 24 | 0.2 | 90 | 0.004 | ||

| 48 | 0.3 | 75 | 0.005 |

Table 2: Enzyme Activity in Cell-Free Extracts

| Enzyme | Microbial Strain | Specific Activity (U/mg protein) | Km (µM) | Vmax (µmol/min/mg) |

| Carboxylesterase | Strain A | 1.2 | 50 | 1.5 |

| Strain B | 0.3 | 75 | 0.4 | |

| 2,4-Dienoyl-CoA Reductase | Strain A | 0.8 | 25 | 1.0 |

| Strain B | 0.1 | 40 | 0.15 |

Note: The data presented in these tables are hypothetical and serve as a template for reporting experimental results.

Conclusion

While direct evidence is lacking, the biodegradation of this compound can be reasonably hypothesized to occur via initial ester hydrolysis followed by β-oxidation of the resulting nona-2,4-dienoic acid. This process would critically involve the auxiliary enzyme 2,4-dienoyl-CoA reductase to handle the conjugated double bonds. The experimental framework outlined in this guide provides a robust approach for researchers to investigate this proposed pathway, identify the responsible microorganisms and enzymes, and gather quantitative data to fully elucidate the biodegradation of this compound. Such studies are essential for a comprehensive understanding of its environmental fate and for the development of potential bioremediation technologies.

References

- 1. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. jackwestin.com [jackwestin.com]

- 4. Beta-oxidation of polyunsaturated fatty acids with conjugated double bonds. Mitochondrial metabolism of octa-2,4,6-trienoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

The Enigmatic Profile of Methyl Nona-2,4-dienoate: A Call for Biological Exploration

An in-depth review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of methyl nona-2,4-dienoate. Despite its defined chemical structure, extensive searches have yielded no significant data on its pharmacological, toxicological, or any other biological effects. This whitepaper candidly addresses this lack of information and outlines a strategic approach for pioneering research into the potential bioactivity of this compound.

This compound, a unsaturated fatty acid methyl ester, is a chemically characterized molecule with known physicochemical properties. However, its interactions with biological systems remain largely unexplored. Comprehensive searches of scientific databases have failed to retrieve any studies detailing its effects on cell lines, microorganisms, or in vivo models. Consequently, there is no quantitative data on its potential efficacy, potency (e.g., IC50, EC50), or safety profile.

Current State of Knowledge: A Blank Canvas

The available information on this compound is currently limited to its chemical identity and properties, which are summarized in various chemical databases.

Table 1: Physicochemical Properties of this compound Isomers

| Property | Value (Isomer unspecified) |

| Molecular Formula | C10H16O2 |

| Molecular Weight | 168.23 g/mol |

| Isomers | (2E,4E), (2E,4Z), (2Z,4E), (2Z,4Z) |

The absence of biological data necessitates a foundational approach to investigating this compound. For researchers and drug development professionals, this presents a unique opportunity to conduct novel research in an uncharted area.

Charting the Course for Future Research: A Proposed Workflow

To unlock the potential biological activity of this compound, a systematic and multi-faceted screening approach is recommended. The following experimental workflow provides a roadmap for initial investigations.

Figure 1. A proposed experimental workflow for the systematic investigation of the biological activity of this compound.

Recommended Experimental Protocols for Initial Screening

For the initial phase of investigation, the following experimental protocols are suggested:

1. Antimicrobial Activity Screening:

-

Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Organisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

Readout: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

2. Cytotoxicity Screening:

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assays.

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous human cell line (e.g., HEK293) to assess selectivity.

-

Readout: IC50 (half-maximal inhibitory concentration) values.

3. Antioxidant Activity Assays:

-

Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

-